8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid
Overview
Description
- 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid is a chemical compound with the molecular formula C₁₂H₈F₃NO₃ .
- It is also known by synonyms such as 5-Quinolinecarboxylic acid, 8-methoxy-2-(trifluoromethyl) .
- The compound is a solid and has a molecular weight of 271.2 g/mol .
- Its IUPAC name is 8-methoxy-2-(trifluoromethyl)-5-quinolinecarboxylic acid .
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The compound’s molecular structure consists of a quinoline ring with a trifluoromethyl group and a carboxylic acid functional group.
- The InChI code is 1S/C12H8F3NO3/c1-19-8-4-2-7(11(17)18)6-3-5-9(12(13,14)15)16-10(6)8/h2-5H,1H3,(H,17,18) .
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not detailed in the provided information.
Physical And Chemical Properties Analysis
- The compound is a solid and should be stored in a refrigerator .
- Purity is reported to be 95% .
- It is not combustible and poses no significant hazards.
Scientific Research Applications
“8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid” is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It’s a fluorinated quinoline , and fluorinated quinolines have been known to exhibit remarkable biological activity .
The quinoline ring system is widespread in nature and has been used for a long time as a basic structure for the search of synthetic antimalarial drugs . Incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
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Pharmaceutical Applications
- Quinoline compounds have been found to be biologically and pharmaceutically active . They are essential in drug discovery and play a major role in the field of medicinal chemistry . For instance, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
- Some 8-substituted quinoline carboxylic acids have shown antibacterial activity . This suggests that “8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid” could potentially be used in the development of new antibacterial drugs.
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Industrial Applications
- Quinoline is a vital scaffold for leads in industrial and synthetic organic chemistry . Fluorinated quinolines, like “8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid”, have found application in agriculture .
- They are also used as components for liquid crystals , suggesting potential applications in the electronics industry.
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Chemical Synthesis
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Material Science
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Biochemical Research
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Environmental Science
Safety And Hazards
- The compound is labeled with the GHS07 pictogram and a warning signal word.
- Hazard statement: H302 (harmful if swallowed).
- Precautionary statements include P280 , P305 , P351 , and P338 .
Future Directions
- Research on this compound could explore its potential applications in medicinal chemistry, especially considering its boronic acid group.
- Further investigations into its reactivity and potential synthetic applications are warranted.
properties
IUPAC Name |
8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-19-8-4-2-7(11(17)18)6-3-5-9(12(13,14)15)16-10(6)8/h2-5H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFPCQOJBVMWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619920 | |
Record name | 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
CAS RN |
199872-29-2 | |
Record name | 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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